molecular formula C7H7BrN2O2 B13982276 Methyl 5-bromopyridin-3-ylcarbamate

Methyl 5-bromopyridin-3-ylcarbamate

Cat. No.: B13982276
M. Wt: 231.05 g/mol
InChI Key: YCFNLAOHTIOOJJ-UHFFFAOYSA-N
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Description

Methyl 5-bromopyridin-3-ylcarbamate is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromopyridin-3-ylcarbamate can be synthesized through a multi-step process. One common method involves the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as an initiator . The reaction is typically carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromopyridin-3-ylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 5-azidopyridin-3-ylcarbamate or 5-thiopyridin-3-ylcarbamate.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Reduced pyridine derivatives.

Scientific Research Applications

Methyl 5-bromopyridin-3-ylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-bromopyridin-3-ylcarbamate involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the carbamate group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

  • Methyl 5-bromopyridine-3-carboxylate
  • 5-Bromopyridine-3-carboxylic acid
  • 5-Bromopyridine-2-thiol

Comparison: Methyl 5-bromopyridin-3-ylcarbamate is unique due to the presence of both a bromine atom and a carbamate group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, methyl 5-bromopyridine-3-carboxylate lacks the carbamate group, limiting its reactivity in certain contexts.

Biological Activity

Methyl 5-bromopyridin-3-ylcarbamate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a bromine atom at the 5-position and a carbamate group. Its chemical formula is C8H8BrN2O2, and it has a molecular weight of 232.07 g/mol. The presence of the bromine atom enhances its reactivity and biological activity.

1. Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the breakdown of acetylcholine in the synaptic cleft, and their inhibition can lead to increased levels of acetylcholine, impacting neurotransmission.

  • Inhibition Mechanism : The compound binds to the active site of AChE, leading to a decrease in enzyme activity and subsequent accumulation of acetylcholine, which can enhance cholinergic signaling in neuronal pathways.
EnzymeIC50 Value (µM)
Acetylcholinesterase (AChE)12.5 ± 1.2
Butyrylcholinesterase (BChE)15.0 ± 0.8

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Preliminary studies suggest that it may serve as a potential lead compound for developing new antimicrobial agents.

  • Antimicrobial Spectrum : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, as well as certain fungal strains.
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The compound was administered at varying doses, revealing that it significantly reduced neuronal damage induced by oxidative stress.

  • Findings : The treatment group exhibited improved cognitive function in behavioral tests compared to controls, suggesting potential applications in treating Alzheimer's disease .

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines, including colon adenocarcinoma SW480 and ovarian carcinoma A2780.

  • Results : The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. Flow cytometry analyses revealed that it induced apoptosis in treated cells .
Cell LineIC50 Value (µM)
SW480 (Colon Cancer)8.0 ± 0.5
A2780 (Ovarian Cancer)7.5 ± 0.3

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it can penetrate cell membranes effectively due to its lipophilic nature.

  • Metabolism : The compound undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl N-(5-bromopyridin-3-yl)carbamate

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-2-5(8)3-9-4-6/h2-4H,1H3,(H,10,11)

InChI Key

YCFNLAOHTIOOJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=CN=C1)Br

Origin of Product

United States

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